N-methyl-1-(5-pyridin-4-ylthiophen-2-yl)methanamine
Overview
Description
N-methyl-1-(5-pyridin-4-ylthiophen-2-yl)methanamine: is an organic compound with the molecular formula C11H12N2S and a molecular weight of 204.29 g/mol . This compound features a pyridine ring and a thiophene ring, both of which are heterocyclic aromatic compounds. The presence of these rings makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-1-(5-pyridin-4-ylthiophen-2-yl)methanamine typically involves the reaction of 5-(pyridin-4-yl)thiophene-2-carbaldehyde with methylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired amine .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-methyl-1-(5-pyridin-4-ylthiophen-2-yl)methanamine can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated compounds and strong nucleophiles are typically used in substitution reactions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Various reduced amine derivatives.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: N-methyl-1-(5-pyridin-4-ylthiophen-2-yl)methanamine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology: In biological research, this compound is used to study the interactions between heterocyclic compounds and biological macromolecules. It serves as a model compound for understanding the behavior of similar structures in biological systems .
Industry: In industrial applications, this compound is used in the development of advanced materials, including polymers and electronic devices. Its unique electronic properties make it suitable for use in organic semiconductors and other high-tech materials .
Mechanism of Action
The mechanism of action of N-methyl-1-(5-pyridin-4-ylthiophen-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: This compound shares the pyridine ring structure but lacks the thiophene ring, making it less versatile in certain chemical reactions.
3-methyl-N-(pyridin-4-yl)pyridin-4-amine: Similar to N-methyl-1-(5-pyridin-4-ylthiophen-2-yl)methanamine but with a methyl group on the pyridine ring instead of the thiophene ring.
3-nitro-N-(pyridin-4-yl)pyridin-4-amine: This compound has a nitro group on the pyridine ring, which significantly alters its chemical properties compared to this compound.
Uniqueness: this compound is unique due to the presence of both pyridine and thiophene rings, which confer distinct electronic and steric properties. This dual-ring structure enhances its reactivity and makes it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
N-methyl-1-(5-pyridin-4-ylthiophen-2-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-12-8-10-2-3-11(14-10)9-4-6-13-7-5-9/h2-7,12H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAZQLBHWDPNPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(S1)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640448 | |
Record name | N-Methyl-1-[5-(pyridin-4-yl)thiophen-2-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934570-47-5 | |
Record name | N-Methyl-1-[5-(pyridin-4-yl)thiophen-2-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.